Broad-Spectrum Antagonism vs. Subtype-Selective SSTR2 Blockade: Comparative pIC50 Profiling Across Human Recombinant Receptors
Cyclo-Somatostatin acetate functions as a non-selective SSTR antagonist, in stark contrast to the highly selective SSTR2 antagonist CYN-154806. While precise pIC50 values for Cyclo-Somatostatin at all subtypes are not uniformly reported, its functional antagonism is evident across SSTR1, SSTR2, SSTR3, and SSTR5 . CYN-154806, a cyclic octapeptide comparator, exhibits high potency and selectivity for human recombinant sst2 receptors (pIC50 8.58), with affinity at other subtypes being at least 100-fold lower (pIC50 5.41–6.48) [1]. This selective profile makes CYN-154806 unsuitable for studies requiring pan-SSTR blockade, whereas Cyclo-Somatostatin provides broad-spectrum inhibition [2].
| Evidence Dimension | Receptor Subtype Antagonist Potency (pIC50) |
|---|---|
| Target Compound Data | Non-selective antagonist; functional inhibition demonstrated at SSTR1, SSTR2, SSTR3, SSTR5 (exact pIC50 not uniformly defined) |
| Comparator Or Baseline | CYN-154806: pIC50 8.58 (sst2); 5.41 (sst1); 6.07 (sst3); 5.76 (sst4); 6.48 (sst5) |
| Quantified Difference | Cyclo-Somatostatin exhibits non-selective blockade; CYN-154806 exhibits >100-fold selectivity for sst2 over other subtypes |
| Conditions | Binding assays on CHO-K1 cell membranes expressing human recombinant SSTR subtypes |
Why This Matters
For experiments requiring global suppression of endogenous somatostatin signaling (e.g., in mixed cell populations or intact tissues), Cyclo-Somatostatin is the only appropriate tool; subtype-selective agents like CYN-154806 would leave other receptor pathways intact, confounding interpretation.
- [1] GlpBio. (n.d.). CYN 154806 Product Page. Retrieved from https://www.glpbio.com/jp/research-area/cyn-154806.html View Source
- [2] Feniuk, W., Jarvie, E., Luo, J., & Humphrey, P. P. A. (2000). Selective somatostatin sst2 receptor blockade with the novel cyclic octapeptide, CYN-154806. Neuropharmacology, 39(8), 1443-1450. View Source
